molecular formula C16H20N2O4 B12361682 6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12361682
M. Wt: 304.34 g/mol
InChI Key: JPBXBPSIWKEUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes methoxy and phenylmethoxy groups attached to a hexahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.

Scientific Research Applications

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione:

    7-phenylmethoxy-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to the presence of both methoxy and phenylmethoxy groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

6-methoxy-7-phenylmethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H20N2O4/c1-21-13-7-11-12(17-16(20)18-15(11)19)8-14(13)22-9-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H2,17,18,19,20)

InChI Key

JPBXBPSIWKEUOA-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OCC3=CC=CC=C3)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.